molecular formula C18H30N2O5 B4005231 N'-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]ethane-1,2-diamine;oxalic acid

N'-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B4005231
M. Wt: 354.4 g/mol
InChI Key: BKPHCKHBHQGAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]ethane-1,2-diamine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a butyl chain, and an ethane-1,2-diamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. This intermediate is then reacted with a butyl chain and ethane-1,2-diamine under controlled conditions. The final step involves the addition of oxalic acid to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy group can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N’-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]ethane-1,2-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxy derivatives and ethane-1,2-diamine-based molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

N’-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O.C2H2O4/c1-13(2)16-7-6-15(12-14(16)3)19-11-5-4-9-18-10-8-17;3-1(4)2(5)6/h6-7,12-13,18H,4-5,8-11,17H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPHCKHBHQGAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCCNCCN)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 2
N'-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 3
Reactant of Route 3
N'-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 4
Reactant of Route 4
N'-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N'-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N'-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]ethane-1,2-diamine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.